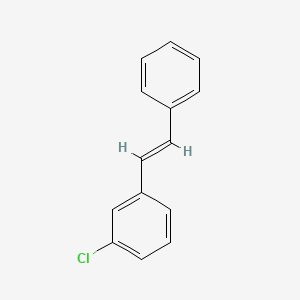
Solvent Red 100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Red 100 is a synthetic dye commonly used in various industrial applications. It is known for its vibrant red color and is often used to color fuels, lubricants, and other hydrocarbon-based products. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 100 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Red 100 can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.
Applications De Recherche Scientifique
Solvent Red 100 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining protocols for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: Widely used in the coloration of fuels, lubricants, and other hydrocarbon-based products to indicate different grades or types.
Mécanisme D'action
The mechanism of action of Solvent Red 100 primarily involves its interaction with molecular targets through the azo group. The dye can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with various substrates. These interactions can affect the dye’s solubility, stability, and binding affinity to different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Solvent Red 24
- Solvent Red 49
- Solvent Red 164
Comparison
Solvent Red 100 is unique due to its specific molecular structure, which imparts distinct solubility and stability properties compared to other similar compounds. For instance, Solvent Red 24 and Solvent Red 49 have different substituents on the aromatic rings, leading to variations in their solubility and color intensity. Solvent Red 164, on the other hand, is known for its high stability and is often used in applications requiring long-term color retention.
Propriétés
Numéro CAS |
10380-30-0 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
0 |
Synonymes |
Solvent Red 100 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



